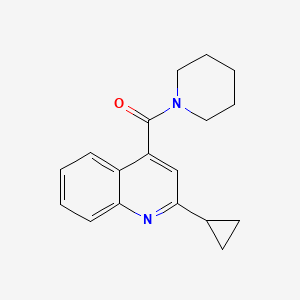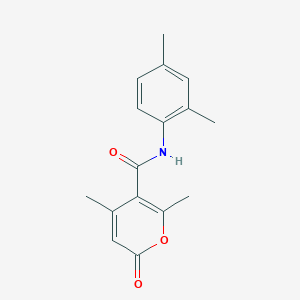![molecular formula C20H28N2S B7461825 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine, also known as TMT, is a synthetic compound that has been widely used in scientific research. TMT is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine is not fully understood, but it is believed to act through the activation of the vomeronasal organ (VNO). The VNO is a specialized sensory organ located in the nasal cavity that is responsible for detecting pheromones. 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine has been shown to activate the VNO, leading to the release of neuropeptides such as vasopressin and oxytocin. These neuropeptides are involved in the regulation of social behavior, stress, and anxiety.
Biochemical and Physiological Effects:
2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine has been shown to have a variety of biochemical and physiological effects. 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine has been shown to increase corticosterone levels, activate microglia, increase neuroinflammation, and decrease neurogenesis in the hippocampus. 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine has also been shown to decrease dendritic spine density and impair synaptic plasticity in the prefrontal cortex.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine in lab experiments is its potency as a stressor. 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine is a potent stressor that can reliably activate the HPA axis and induce a stress response. However, one limitation of using 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine is its specificity. 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine is a non-specific stressor that can activate multiple stress pathways, making it difficult to determine the specific effects of stress on the brain.
Zukünftige Richtungen
There are several future directions for research on 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine. One direction is to investigate the role of 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine in social behavior. 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine has been shown to activate neuropeptides involved in social behavior, and it may be a useful tool for studying the neural mechanisms underlying social behavior. Another direction is to investigate the effects of chronic 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine exposure. Most studies on 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine have used acute exposure, but chronic exposure may have different effects on the brain. Finally, future research could investigate the therapeutic potential of 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine. 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine has been shown to have both positive and negative effects on the brain, and it may have potential as a treatment for certain neurological disorders.
Synthesemethoden
2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine can be synthesized through a multi-step process starting with the reaction of 2,2,6,6-tetramethylpiperidine with 5-phenyl-2-thiophenemethyl chloride in the presence of a base. This reaction results in the formation of the intermediate 2,2,6,6-tetramethyl-N-(5-phenyl-2-thiophenemethyl)piperidine, which is then treated with hydroxylamine hydrochloride to produce 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine has been used extensively in scientific research as a tool to study the effects of stress on the brain. 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine is a potent stressor that has been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of stress hormones such as corticosterone. 2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine has also been used to study the effects of stress on neurogenesis, neuroinflammation, and synaptic plasticity.
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2S/c1-19(2)12-16(13-20(3,4)22-19)21-14-17-10-11-18(23-17)15-8-6-5-7-9-15/h5-11,16,21-22H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYZKWMLYOEPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=C(S2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)





![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)


![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)
